3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone
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Overview
Description
3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone is a complex organic compound that features a thiazolidinone ring, a piperidine ring, and various functional groups including a nitro group and a chlorophenyl group. Compounds with such structures are often studied for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be formed through cyclization reactions.
Introduction of the Chlorophenyl Group: This can be achieved through nucleophilic substitution reactions.
Formation of the Thiazolidinone Ring: This step involves the cyclization of a thiourea derivative with a carbonyl compound.
Attachment of the Nitro Group: The nitro group can be introduced through nitration reactions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenation reagents, nucleophiles, and electrophiles.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity Studies: Compounds with similar structures are often studied for their biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine
Pharmacological Research:
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, compounds with such structures might interact with biological targets like enzymes or receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-methylphenyl)-4-thiazolidinone
- 3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-aminophenyl)-4-thiazolidinone
Uniqueness
The presence of the nitro group and the specific arrangement of functional groups make 3-(2-(4-(4-Chlorophenyl)-4-hydroxy-1-piperidinyl)ethyl)-2-(4-nitrophenyl)-4-thiazolidinone unique. These features might confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
182188-89-2 |
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Molecular Formula |
C22H24ClN3O4S |
Molecular Weight |
462.0 g/mol |
IUPAC Name |
3-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]ethyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H24ClN3O4S/c23-18-5-3-17(4-6-18)22(28)9-11-24(12-10-22)13-14-25-20(27)15-31-21(25)16-1-7-19(8-2-16)26(29)30/h1-8,21,28H,9-15H2 |
InChI Key |
RESHITNNAAEVSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCN3C(SCC3=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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